9H-Carbazol-1,8-diamina

Descripción general

Descripción

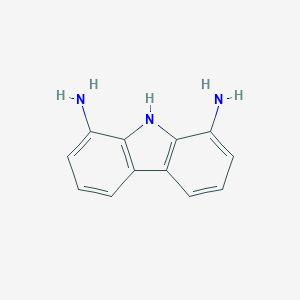

9H-Carbazole-1,8-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, which is a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two amino groups attached to the 1 and 8 positions of the carbazole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Aplicaciones Científicas De Investigación

Chemistry:

9H-Carbazole-1,8-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes . Its unique structure allows for the development of materials with specific electronic and optical properties.

Biology:

In biological research, 9H-Carbazole-1,8-diamine is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to the inhibition of microbial growth or cancer cell proliferation.

Medicine:

The compound is investigated for its potential use in drug development . Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry:

In industrial applications, 9H-Carbazole-1,8-diamine is used in the production of high-performance materials such as conducting polymers and organic light-emitting diodes (OLEDs) . Its electronic properties make it suitable for use in electronic devices and sensors.

Mecanismo De Acción

Target of Action

The primary targets of 9H-Carbazole-1,8-diamine are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the metabolism of carbazole, a compound that shares structural similarities with 9H-Carbazole-1,8-diamine .

Mode of Action

9H-Carbazole-1,8-diamine interacts with its targets by participating in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol , indicating a potential role in biotransformation processes.

Biochemical Pathways

It is known that the compound is involved in the metabolism of carbazole . The downstream effects of this pathway could potentially influence a variety of biological processes, given the wide range of biological activities associated with carbazole derivatives .

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract . It is also a substrate for P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution . The compound’s lipophilicity (Log Po/w) is 1.85, suggesting a good balance between water and lipid solubility, which can impact its bioavailability .

Result of Action

Given its structural similarity to carbazole, it may share some of carbazole’s known effects, such as antibacterial, antimalarial, anticancer, and anti-alzheimer properties .

Action Environment

The action of 9H-Carbazole-1,8-diamine can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Carbazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 9H-Carbazole-1,8-diamine is not well-defined. Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Carbazole-based coordination cages have been reported to display moderate surface area and increased thermal stability .

Metabolic Pathways

Carbazole derivatives have been reported to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Carbazole-1,8-diamine typically involves the functionalization of the carbazole ring. One common method is the direct amination of carbazole using suitable amine sources under controlled conditions. For example, the reaction of carbazole with ammonia or primary amines in the presence of a catalyst can yield 9H-Carbazole-1,8-diamine. Another approach involves the nucleophilic substitution of halogenated carbazole derivatives with amines.

Industrial Production Methods:

In industrial settings, the production of 9H-Carbazole-1,8-diamine may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration , reduction , and amination . The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9H-Carbazole-1,8-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydrogenated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in 9H-Carbazole-1,8-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted carbazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized carbazole derivatives.

Reduction: Hydrogenated carbazole derivatives.

Substitution: Substituted carbazole derivatives with various functional groups.

Comparación Con Compuestos Similares

9H-Carbazole: The parent compound without amino groups.

3,6-Diaminocarbazole: A derivative with amino groups at the 3 and 6 positions.

N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.

Uniqueness:

9H-Carbazole-1,8-diamine is unique due to the specific positioning of the amino groups at the 1 and 8 positions. This structural feature imparts distinct electronic and steric properties, making it different from other carbazole derivatives. The presence of amino groups enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

Actividad Biológica

9H-Carbazole-1,8-diamine, a nitrogen-containing heterocyclic compound, is a derivative of carbazole characterized by two amino groups at the 1 and 8 positions. This unique structural feature enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of 9H-Carbazole-1,8-diamine, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and findings.

- Molecular Formula : C₁₂H₁₁N₃

- Molecular Weight : 211.24 g/mol

- Structure : The compound consists of a carbazole backbone with two amino groups, which significantly influence its chemical behavior and biological interactions.

The primary mechanism of action for 9H-Carbazole-1,8-diamine involves its interaction with biological macromolecules. It is believed to participate in electron transfer processes and may inhibit specific enzymes or proteins involved in disease pathways. The compound shows potential for modulating various biochemical pathways, impacting cellular functions and signaling mechanisms.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 9H-Carbazole-1,8-diamine and its derivatives:

- Antibacterial Activity : Research indicates that carbazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 9H-Carbazole-1,8-diamine have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal activity against species such as Candida albicans. Some derivatives demonstrated comparable efficacy to established antifungal agents like ketoconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9H-Carbazole-1,8-diamine | Antibacterial | 0.5 - 2 | |

| Derivative A | Antifungal | Similar to ketoconazole | |

| Derivative B | Antibacterial | 31.25 - 250 |

Anticancer Activity

9H-Carbazole-1,8-diamine has been investigated for its anticancer potential:

- Mechanisms : Studies suggest that this compound can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress . The structural modifications in carbazole derivatives enhance their selectivity toward cancerous cells.

- Case Studies : A series of novel carbazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. These compounds exhibited significant cytotoxic effects with IC50 values indicating potent activity against tumor cells .

Neuroprotective Activity

Research into the neuroprotective effects of 9H-Carbazole-1,8-diamine reveals promising results:

- Cholinesterase Inhibition : Certain derivatives have shown selective inhibition of butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. One derivative exhibited an IC50 value of 0.073 µM against BChE .

- Mechanistic Insights : The neuroprotective properties are attributed to the ability of these compounds to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative damage .

Propiedades

IUPAC Name |

9H-carbazole-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOQVBDUUDGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556593 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117110-85-7 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.